molecular formula C10H11NO3 B14618354 4-Nitro-1-phenylbutan-1-one CAS No. 58518-86-8

4-Nitro-1-phenylbutan-1-one

Cat. No.: B14618354
CAS No.: 58518-86-8
M. Wt: 193.20 g/mol
InChI Key: USMFLYCTUQIODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1-phenylbutan-1-one is an organic compound with the molecular formula C10H11NO3 It is a nitro-substituted aromatic ketone, characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-1-phenylbutan-1-one can be synthesized through a sequential Michael addition/retro-Claisen condensation reaction. This method involves the reaction of 1,3-diarylpropan-1,3-diones with nitrostyrenes under mild, transition-metal-free conditions using DBU as a catalyst and ethanol as a reagent and solvent . The reaction proceeds efficiently, yielding the desired product in good to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Amino-1-phenylbutan-1-one.

    Substitution: Various substituted phenylbutanones depending on the nucleophile used.

    Oxidation: 4-Nitrobenzoic acid.

Scientific Research Applications

4-Nitro-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-1-phenylbutan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can also form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylbutan-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitroacetophenone: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    4-Nitrobenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity.

Properties

CAS No.

58518-86-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-nitro-1-phenylbutan-1-one

InChI

InChI=1S/C10H11NO3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

USMFLYCTUQIODV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.